3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole
Overview
Description
3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-methoxybenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-methoxyphenylhydrazine in the presence of a base to yield the desired triazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Preliminary studies suggest it may have anticancer properties, making it a candidate for further drug development.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents. Compared to these compounds, 3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole has unique structural features that may confer different biological activities. For example, the presence of the sulfanyl group and the specific substitution pattern on the phenyl rings may enhance its antimicrobial and anticancer properties .
Properties
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-6-3-11(4-7-14)16-19-17(21-20-16)24-10-12-9-13(18)5-8-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUZFZPIZPVMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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